S-(5-Aminoquinolin-8-yl) N,N-dimethylcarbamothioate
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Overview
Description
S-(5-Aminoquinolin-8-yl) N,N-dimethylcarbamothioate: is a chemical compound that features a quinoline ring substituted with an amino group at the 5-position and a dimethylcarbamothioate group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(5-Aminoquinolin-8-yl) N,N-dimethylcarbamothioate typically involves the functionalization of the quinoline ring. One common method is the halogenation of 8-aminoquinoline using N-halosuccinimide (NCS, NBS, or NIS) under metal-free conditions with water as the solvent
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: S-(5-Aminoquinolin-8-yl) N,N-dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The dimethylcarbamothioate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols and amines can be used under basic conditions.
Major Products:
Oxidation: Nitroquinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-(5-Aminoquinolin-8-yl) N,N-dimethylcarbamothioate is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals .
Biology: In biological research, this compound is studied for its potential as an antimalarial agent, similar to other 8-aminoquinoline derivatives .
Industry: In the materials science industry, this compound is explored for its use in the development of functional materials with specific electronic and photophysical properties .
Mechanism of Action
The mechanism of action of S-(5-Aminoquinolin-8-yl) N,N-dimethylcarbamothioate involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in the biosynthesis of nucleotides, leading to antiproliferative effects .
Comparison with Similar Compounds
Primaquine: An 8-aminoquinoline derivative used as an antimalarial drug.
Tafenoquine: Another 8-aminoquinoline derivative with a longer half-life and improved efficacy against malaria.
Uniqueness: S-(5-Aminoquinolin-8-yl) N,N-dimethylcarbamothioate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
IUPAC Name |
S-(5-aminoquinolin-8-yl) N,N-dimethylcarbamothioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-15(2)12(16)17-10-6-5-9(13)8-4-3-7-14-11(8)10/h3-7H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPWQMXPUIILLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=C2C(=C(C=C1)N)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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